molecular formula C11H7BrF3N B11776788 3-(Bromomethyl)-7-(trifluoromethyl)quinoline

3-(Bromomethyl)-7-(trifluoromethyl)quinoline

Cat. No.: B11776788
M. Wt: 290.08 g/mol
InChI Key: DNUAXPWKYBSJTA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 3-position and a trifluoromethyl group at the 7-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromomethylation of 7-(trifluoromethyl)quinoline using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale bromomethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and alkoxyquinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-7-(trifluoromethyl)quinoline
  • 3-(Bromomethyl)-6-(trifluoromethyl)quinoline
  • 3-(Bromomethyl)-7-(difluoromethyl)quinoline

Uniqueness

3-(Bromomethyl)-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This unique structure allows for selective interactions with biological targets and specific reactivity in chemical transformations .

Properties

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

3-(bromomethyl)-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c12-5-7-3-8-1-2-9(11(13,14)15)4-10(8)16-6-7/h1-4,6H,5H2

InChI Key

DNUAXPWKYBSJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)CBr)C(F)(F)F

Origin of Product

United States

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